(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S1768351
CAS No.
111082-76-9
M.F
C16H19NO4S
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbo...

CAS Number

111082-76-9

Product Name

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

MURVSBJYXHTRJQ-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Synonyms

111082-76-9;Boc-3-(3-benzothienyl)-D-alanine;Boc-beta-(3-benzothienyl)-D-Ala-OH;(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid;SBB066599;Boc-beta-(3-benzothienyl)-D-alanine;(2R)-3-benzo[b]thiophen-3-yl-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3-Benzothienylala;AC1ODU77;15039_ALDRICH;SCHEMBL3599165;15039_FLUKA;CTK8C5718;MolPort-001-758-683;MURVSBJYXHTRJQ-GFCCVEGCSA-N;Boc--(3-benzothienyl)-D-Ala-OH;ZINC2568082;CB-769;AKOS015836445;AM83625;AJ-41554;AK-90328;KB-48176;DB-022704;ST2402630

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O

Synthesis of Peptides and Proteins:

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(Benzo[b]thiophen-3-yl)-L-alanine or (R)-BTLA, is a non-natural amino acid. Due to its unique structure, it can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) []. This allows researchers to study the impact of the thiophene ring on the protein's structure, function, and potential therapeutic applications [].

Development of Enzyme Inhibitors:

The thiophene ring in (R)-BTLA can mimic the natural amino acid phenylalanine. This property makes (R)-BTLA a valuable tool in the development of enzyme inhibitors. By incorporating (R)-BTLA into the active site of an enzyme, researchers can potentially design new drugs that target specific enzymes involved in various diseases [].

Investigation of Protein-Protein Interactions:

(R)-BTLA can be used to probe protein-protein interactions (PPIs) due to its ability to form specific interactions with other amino acids. By strategically placing (R)-BTLA within a protein sequence, researchers can gain insights into the critical residues involved in PPIs, which is crucial for understanding various cellular processes and designing new drugs that target specific protein interactions [].

The compound (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a benzo[b]thiophene moiety, which contributes to its unique structural and functional properties. The presence of the tert-butoxycarbonyl group provides protection for the amine functionality, facilitating various synthetic pathways while maintaining the integrity of the compound during reactions. This compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development.

The reactivity of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be characterized by several key reactions:

  • Amide Formation: The protected amino group can undergo coupling reactions to form amides with carboxylic acids, which is a common strategy in peptide synthesis.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, allowing for further functionalization or coupling.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful for enhancing solubility or modifying pharmacokinetic properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex bioactive molecules.

  • Anticancer Activity: Many benzo[b]thiophene derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Some derivatives show promise as antimicrobial agents, targeting bacterial and fungal infections.
  • Anti-inflammatory Effects: Certain compounds in this class have been reported to possess anti-inflammatory properties.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

Synthesis of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be achieved through various methods:

  • Multicomponent Reactions (MCRs): Utilizing MCRs allows for the efficient formation of complex structures from simple precursors in a single step, enhancing atom economy and reducing waste .
  • Classical Organic Synthesis: Stepwise synthesis involving protection-deprotection strategies, amide bond formation, and functional group interconversions can also be employed.
  • Computer-Assisted Synthesis: Recent advances in computational chemistry can predict optimal synthetic pathways, potentially reducing time and costs associated with traditional synthesis methods .

The potential applications of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid include:

  • Drug Development: Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
  • Bioconjugation: The compound's reactive groups can facilitate bioconjugation techniques, important for creating targeted drug delivery systems.
  • Research Tool: It may serve as a valuable intermediate in the synthesis of other bioactive compounds or as a reference standard in biological assays.

Interaction studies involving this compound could focus on:

  • Receptor Binding Affinity: Investigating how well it binds to specific biological targets could provide insights into its potential therapeutic uses.
  • Metabolic Stability: Assessing how metabolic processes affect its stability and efficacy could inform dosage and administration routes.
  • Synergistic Effects: Evaluating interactions with other pharmacological agents could reveal enhanced therapeutic effects or reduced toxicity.

Several compounds share structural similarities with (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
5-Methylbenzo[b]thiopheneContains a methyl group on the thiophene ringKnown for distinct electronic properties affecting reactivity
2-Amino-4-benzothiophenecarboxylic AcidHas an amino group directly attached to the thiopheneExhibits strong biological activity against certain pathogens
Benzothiophene DerivativesVarious substitutions on the thiophene ringDiverse pharmacological profiles based on substituents

The uniqueness of (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid lies in its specific combination of chiral centers and protective groups, which may influence its biological activity and synthetic accessibility compared to other derivatives.

XLogP3

3.5

Dates

Modify: 2023-08-15

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